Methyl 2-{4-[3-(trifluoromethyl)phenyl]phenyl}acetate
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Overview
Description
Methyl 2-{4-[3-(trifluoromethyl)phenyl]phenyl}acetate is an organic compound with the molecular formula C16H13F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to another phenyl ring through an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-[3-(trifluoromethyl)phenyl]phenyl}acetate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 3-(trifluoromethyl)phenylboronic acid with 4-bromoacetophenone in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[3-(trifluoromethyl)phenyl]phenyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-{4-[3-(trifluoromethyl)phenyl]phenyl}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance
Mechanism of Action
The mechanism of action of Methyl 2-{4-[3-(trifluoromethyl)phenyl]phenyl}acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)phenylacetate
- Methyl 2-(3-(trifluoromethyl)phenyl)acetate
- Methyl 2-(4-chloro-3-(trifluoromethyl)phenyl)acetate
Uniqueness
Methyl 2-{4-[3-(trifluoromethyl)phenyl]phenyl}acetate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2/c1-21-15(20)9-11-5-7-12(8-6-11)13-3-2-4-14(10-13)16(17,18)19/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLVRYQFGMUBSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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